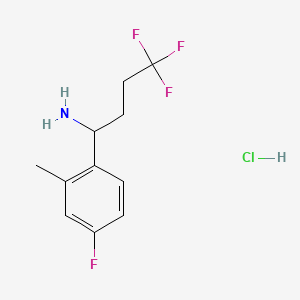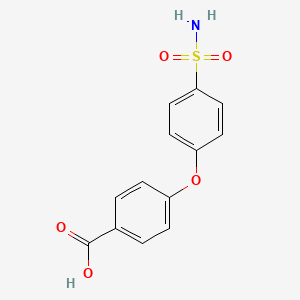![molecular formula C15H22O8 B13451105 (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with potential applications in various scientific fields. This compound features multiple hydroxyl groups and an ether linkage, which may contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. The starting materials might include phenolic compounds and sugar derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, potentially converting hydroxyl groups to alkanes.
Substitution: The ether linkage and hydroxyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its hydroxyl groups and ether linkage might interact with biological targets, leading to potential drug development opportunities.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol would depend on its specific interactions with molecular targets. The hydroxyl groups and ether linkage might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol: A similar compound with slight variations in functional groups or stereochemistry.
Phenolic Glycosides: Compounds with a phenolic group linked to a sugar moiety, similar in structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H22O8 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O8/c1-21-10-6-8(4-5-16)2-3-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h2-3,6,11-20H,4-5,7H2,1H3/t11-,12-,13+,14-,15?/m1/s1 |
Clave InChI |
ZZDVZVBAZHPHLY-HHHGZCDHSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCO)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)




![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)


![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)


